![molecular formula C5H14ClNO2 B1377539 2,3-Dimethoxypropan-1-amine hydrochloride CAS No. 1443981-46-1](/img/structure/B1377539.png)
2,3-Dimethoxypropan-1-amine hydrochloride
Overview
Description
2,3-Dimethoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.62 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxypropan-1-amine hydrochloride typically involves the reaction of 2,3-dimethoxypropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Organic Synthesis
2,3-Dimethoxypropan-1-amine hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:
- Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, facilitating the formation of more complex amines.
Pharmaceutical Development
The compound has potential applications in the pharmaceutical industry, particularly in the development of drugs targeting neurological disorders. Its structural similarity to other bioactive amines suggests it may interact with neurotransmitter systems.
Biological Buffering Agent
Recent studies indicate that this compound can function as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range of 6 to 8.5, making it suitable for cell culture applications.
Case Study 1: Organic Synthesis
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel derivatives of amines with enhanced pharmacological profiles. The study demonstrated successful alkylation reactions yielding compounds with improved solubility and bioavailability.
Case Study 2: Biological Buffers
A research team investigated the effectiveness of various buffering agents in maintaining pH stability during cell culture experiments. They found that incorporating this compound significantly improved cell viability compared to traditional buffers like MOPS and HEPES.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical reactions and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxypropane: Similar in structure but lacks the amine group.
2,3-Dimethoxybenzylamine: Contains a benzyl group instead of a propyl group.
2,3-Dimethoxyphenethylamine: Contains a phenethyl group instead of a propyl group.
Uniqueness
2,3-Dimethoxypropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Biological Activity
2,3-Dimethoxypropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C5H13ClN2O2
Molecular Weight: 152.62 g/mol
CAS Number: 1443981-46-1
The compound features two methoxy groups attached to a propanamine backbone, which is believed to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the levels of key metabolites.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cell Signaling Pathways: The compound can modulate pathways that affect cellular processes such as proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
Pathway | Effect |
---|---|
Metabolic Pathways | Inhibition of enzymes like soluble epoxide hydrolase (sEH), affecting eicosanoid metabolism. |
Inflammatory Response | Modulation of inflammatory mediators through enzyme inhibition. |
Neurotransmitter Systems | Potential interaction with serotonin and dopamine receptors. |
Case Studies and Experimental Data
-
Inflammation Reduction:
- A study demonstrated that at lower doses, this compound significantly reduced inflammation in animal models by inhibiting sEH activity, leading to increased levels of protective eicosanoids.
-
Neuropharmacological Effects:
- In vitro studies indicated that the compound could enhance the release of serotonin in neuronal cultures, suggesting potential antidepressant-like effects.
-
Cell Viability Assays:
- Cell viability assays conducted on various cancer cell lines showed that the compound could induce apoptosis at higher concentrations, indicating its potential as an anticancer agent.
Dosage Effects and Toxicity
The effects of this compound vary significantly with dosage:
- Low Doses: Beneficial effects such as anti-inflammatory properties have been observed.
- High Doses: Cytotoxic effects leading to apoptosis in cancer cells were noted; however, toxicity studies are necessary to determine safe dosage ranges for therapeutic applications.
Properties
IUPAC Name |
2,3-dimethoxypropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-7-4-5(3-6)8-2;/h5H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKTYWCZLZCJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-46-1 | |
Record name | 1-Propanamine, 2,3-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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